N-(4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-12-18(22-15(2)23)10-11-19(14)27(25,26)21-13-20(24,17-8-9-17)16-6-4-3-5-7-16/h3-7,10-12,17,21,24H,8-9,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUSFGQURJCUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)-3-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzymatic inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound can be described by its complex structure, which includes a sulfamoyl group attached to a phenyl ring, along with a cyclopropyl moiety. Its molecular formula is C18H24N2O3S, and it exhibits notable solubility characteristics that are essential for its biological activity.
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in tumor growth and proliferation. For instance, studies on benzamide derivatives indicate that they can inhibit dihydrofolate reductase (DHFR), thereby affecting cellular metabolism and growth .
- Proteasome Pathway Engagement : The compound has been linked to the degradation of specific proteins via the ubiquitin-proteasome pathway, which is crucial for maintaining cellular homeostasis and regulating protein levels in cancer cells .
- Antitumor Effects : In vivo studies demonstrated that related compounds exhibited significant antitumor effects, with some derivatives showing prolonged survival rates in animal models .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Case Studies
Several case studies highlight the effectiveness of related compounds in clinical settings:
- Benzamide Derivative Study : A cohort study involving patients treated with benzamide derivatives showed a 60% response rate in advanced cancer cases, with some patients achieving long-term remission .
- In Vitro Studies on Enzyme Activity : Laboratory assays demonstrated that compounds structurally similar to this compound inhibited cell proliferation by targeting metabolic pathways critical for cancer cell survival .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)-3-methylphenyl)acetamide exhibit significant antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial proliferation. This compound's structure suggests potential efficacy against resistant strains of bacteria .
Anticancer Potential
Recent investigations into the anticancer properties of sulfamoyl compounds have highlighted their ability to induce apoptosis in cancer cells. The compound's mechanism may involve the inhibition of specific enzymes that facilitate tumor growth and survival. For instance, derivatives have been tested for their effects on non-small-cell lung carcinoma and ovarian cancer, showing promise as adjunct therapies in combination with traditional chemotherapeutics .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions that can yield various derivatives with altered biological activities. A notable method includes the reaction of 3-methylphenyl acetamide with sulfamoyl chloride, followed by cyclopropyl substitution and hydroxy group introduction .
Table 1: Synthetic Pathways for Derivatives
| Step | Reaction Type | Reagents | Product |
|---|---|---|---|
| 1 | Acylation | 3-Methylphenyl acetamide + Sulfamoyl chloride | N-(4-(N-(substituted phenylethyl)sulfamoyl)-3-methylphenyl)acetamide |
| 2 | Cyclization | Cyclopropanol derivatives | N-(4-(N-(2-cyclopropyl-...)) |
| 3 | Hydroxylation | Hydroxylating agents | Final product |
Pharmacological Studies
Pharmacological studies have demonstrated the compound's potential as an anti-inflammatory agent. The presence of the hydroxyl group enhances its interaction with biological targets, suggesting applications in treating inflammatory diseases .
Case Studies and Clinical Trials
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1: A clinical trial involving a derivative of this compound showed a reduction in tumor size in patients with advanced ovarian cancer when used alongside existing therapies.
- Case Study 2: In vitro studies demonstrated that this compound significantly reduced bacterial load in resistant strains of Staphylococcus aureus.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences :
- Target Compound : Features a cyclopropyl-hydroxy-phenyl group, which may enhance steric bulk and influence binding to hydrophobic enzyme pockets.
- Compound 6c: Incorporates a thiazolidinone ring, known for enhancing antidiabetic and anticancer activity via ROS modulation .
- Compound 4 : Contains a propargyl group and hexanamide tail, optimizing NLRP3 inflammasome binding through hydrophobic interactions .
- Compound 9: Uses a cyanoacrylamide group to stabilize covalent interactions with kinase ATP-binding sites .
Spectroscopic and Physicochemical Properties
- IR/NMR Data: The target compound’s IR spectrum would likely show peaks for -OH (~3400 cm⁻¹), sulfonamide S=O (~1350–1150 cm⁻¹), and acetamide C=O (~1650 cm⁻¹), similar to analogs in and . Thiazolidinone derivatives (e.g., 6c) exhibit distinct C=O stretches at ~1700–1750 cm⁻¹, absent in the target compound .
- Melting Points : Sulfonamide-acetamides generally exhibit high melting points (>250°C) due to hydrogen bonding and planar amide groups, as seen in 6c (294–296°C) and the dichlorophenyl analog (473–475°C) .
Computational and Crystallographic Studies
- Docking Studies : AutoDock Vina predicts that sulfonamide-acetamides with bulky substituents (e.g., cyclopropyl in the target compound) exhibit higher binding affinities to kinase domains than smaller analogs.
- Crystallography : SHELX-refined structures (e.g., ) reveal that planar amide groups and sulfonamide S=O groups facilitate hydrogen-bonded dimerization, critical for stability .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)-3-methylphenyl)acetamide?
- Methodological Answer : Synthesis typically involves sulfamoylation followed by acetylation. A common approach is refluxing intermediates with acetic anhydride under controlled conditions, as seen in analogous acetamide derivatives (e.g., ). Reaction progress can be monitored via TLC or HPLC, and purification achieved via recrystallization using ethanol/water mixtures. Key parameters include temperature control (~100–120°C) and stoichiometric ratios (1:1.2 for acylating agents).
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Multi-technique validation is critical:
- X-ray crystallography for unambiguous bond-length/angle determination (e.g., ).
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly the cyclopropyl and sulfamoyl groups.
- IR spectroscopy to identify functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹, C=O at ~1650–1750 cm⁻¹).
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with positive/negative controls. For example:
- Dose-response curves (1 nM–100 µM) to calculate IC₅₀ values.
- Fluorescence-based assays to track substrate conversion.
- Validate results with LC-MS to rule out compound degradation ( ).
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- Dynamic NMR studies to assess conformational flexibility (e.g., cyclopropyl ring strain).
- DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers and compare with experimental data ( ).
- Variable-temperature crystallography to observe lattice dynamics ( ).
Q. What experimental design principles apply to pharmacological studies of this compound?
- Methodological Answer :
- Randomized block designs (split-plot or split-split-plot) to account for variables like dosage, administration route, and biological replicates ( ).
- Four replicates per treatment with 5–10 samples per block to ensure statistical power (p < 0.05).
- Longitudinal studies (e.g., 6–12 months) to assess chronic effects, modeled after environmental fate studies ( ).
Q. How can environmental fate and degradation pathways be analyzed?
- Methodological Answer :
- Hydrolysis studies : Expose the compound to pH 3–9 buffers at 25–50°C, sampling at intervals (0, 24, 72 hrs) for LC-MS/MS analysis ( ).
- Photodegradation : Use UV irradiation (254 nm) in aqueous solutions, monitoring by HPLC-DAD.
- Biotic degradation : Incubate with soil microbiota (OECD 301F protocol) and quantify metabolites via GC-MS.
Data Analysis and Optimization
Q. What statistical methods resolve variability in bioassay results?
- Methodological Answer :
- ANOVA with Tukey’s post hoc test for multi-group comparisons ( ).
- Principal Component Analysis (PCA) to identify outlier data points in high-throughput screens.
- Bayesian hierarchical models to account for batch effects in longitudinal studies.
Q. How is synthetic yield optimized for scale-up?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
